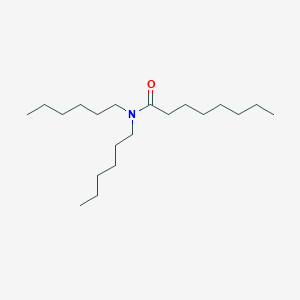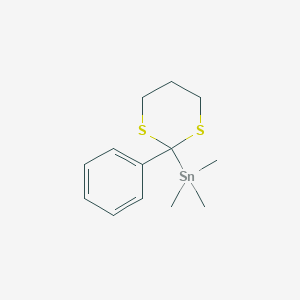
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 1,3-dithiane ring with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane typically involves the reaction of 2-phenyl-1,3-dithiane with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the stannane compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane involves its interaction with various molecular targets. The stannane group can coordinate with metal centers, influencing catalytic processes. The dithiane ring can undergo redox reactions, impacting the compound’s reactivity and stability. These interactions are crucial for its applications in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(2-phenyl-1,3-dithian-2-yl)silane: Similar structure but with a silicon atom instead of tin.
Tributyl(1,3-dithian-2-yl)stannane: Contains butyl groups instead of methyl groups attached to the tin atom.
Trimethyl(thiophen-2-yl)stannane: Features a thiophene ring instead of a dithiane ring.
Uniqueness
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is unique due to the combination of the stannane group with the 1,3-dithiane ring, providing distinct reactivity and stability compared to its silicon and thiophene analogs. This uniqueness makes it valuable for specific applications in synthesis and catalysis.
Propiedades
Número CAS |
75768-54-6 |
|---|---|
Fórmula molecular |
C13H20S2Sn |
Peso molecular |
359.1 g/mol |
Nombre IUPAC |
trimethyl-(2-phenyl-1,3-dithian-2-yl)stannane |
InChI |
InChI=1S/C10H11S2.3CH3.Sn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;;;/h1-3,5-6H,4,7-8H2;3*1H3; |
Clave InChI |
IAOLADMKKGCQPI-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1(SCCCS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


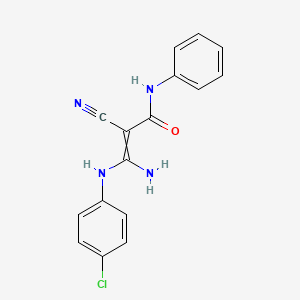
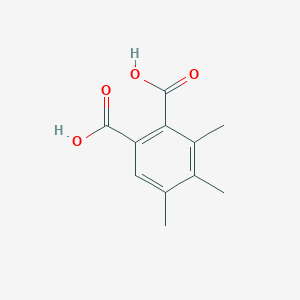
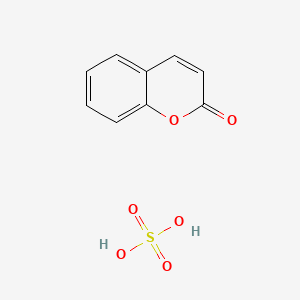
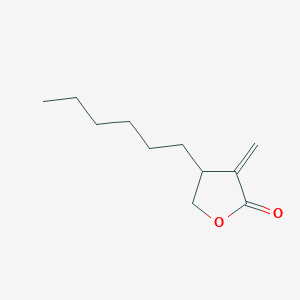

![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
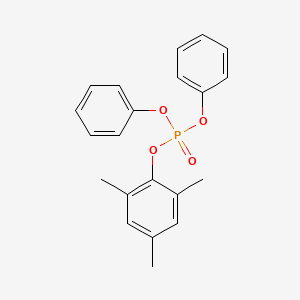
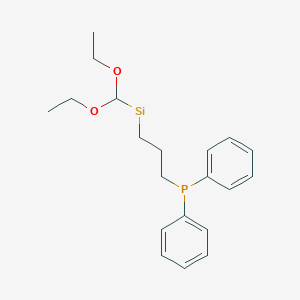
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
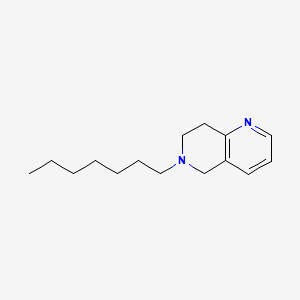
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)
